molecular formula C6H12O3S B098000 2-(methylsulfonylmethyl)oxolane CAS No. 15396-31-3

2-(methylsulfonylmethyl)oxolane

Cat. No.: B098000
CAS No.: 15396-31-3
M. Wt: 164.22 g/mol
InChI Key: MYDGSIFTILDPNL-UHFFFAOYSA-N
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Description

2-(Methylsulfonylmethyl)oxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methylsulfonylmethyl group (-CH₂SO₂CH₃). Oxolane derivatives are known for diverse biological activities, including antimicrobial and redox-modulating properties, depending on their functional groups . The methylsulfonyl group is a strong electron-withdrawing moiety, likely influencing the compound’s stability, solubility, and interaction with biological targets.

Properties

CAS No.

15396-31-3

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

2-(methylsulfonylmethyl)oxolane

InChI

InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3

InChI Key

MYDGSIFTILDPNL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC1CCCO1

Canonical SMILES

CS(=O)(=O)CC1CCCO1

Synonyms

Methyl(oxolan-2-ylmethyl) sulfone

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(Hydroxymethyl)oxolan-3-ol
  • Substituent : Hydroxymethyl (-CH₂OH) and hydroxyl (-OH).
  • Key Findings : Synthesized from 2-deoxy-D-ribose, this derivative and its ammonium salts demonstrated antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and pathogenic yeasts. Longer alkyl chains (e.g., dodecyl) enhanced efficacy, suggesting hydrophobic interactions are critical .
2-(Azidomethyl)oxolane
  • Substituent : Azidomethyl (-CH₂N₃).
  • Key Findings : This compound (purity: 95%, MW: 127.15) is highly reactive due to the azide group, making it useful in click chemistry or explosive applications .
2-(Phenylselanylmethyl)oxolane
  • Substituent : Phenylselanylmethyl (-CH₂SePh).
  • Key Findings : Palladium(II) complexes with this ligand exhibited antimicrobial and DNA-binding properties, attributed to selenium’s redox activity .
  • Comparison : Sulfur in the sulfonyl group may provide different redox behavior compared to selenium, influencing toxicity and target selectivity.

Physicochemical Properties

Table 1: Comparative Data for Oxolane Derivatives
Compound Substituent Molecular Weight Key Properties/Activities Reference
2-(Methylsulfonylmethyl)oxolane -CH₂SO₂CH₃ ~166.23* High stability, moderate solubility -
2-(Hydroxymethyl)oxolan-3-ol -CH₂OH, -OH 132.12† Antimicrobial activity
2-(Azidomethyl)oxolane -CH₂N₃ 127.15 High reactivity (azide)
2-(Phenylselanylmethyl)oxolane -CH₂SePh 243.20‡ Redox activity, Pd(II) complexation
Oxolane ammonium salts -N⁺(R)₃ Varies Chain length-dependent antimicrobial effects

*Calculated based on C₆H₁₂O₃S.
†Calculated for C₅H₁₀O₃.
‡Calculated for C₁₁H₁₄OSe.

Stability and Reactivity Trends

  • Sulfonyl vs. Hydroxyl/Azide : The sulfonyl group’s electron-withdrawing nature reduces nucleophilicity at the oxolane ring, enhancing chemical stability compared to hydroxyl or azide derivatives .
  • Sulfur vs. Selenium : Sulfonyl groups lack the redox versatility of selenium but may reduce toxicity risks associated with heavy metals .

Research Implications and Gaps

While analogs like 2-(hydroxymethyl)oxolan-3-ol and 2-(phenylselanylmethyl)oxolane have demonstrated antimicrobial and coordination properties, this compound remains understudied. Future work should prioritize:

Synthesis and Characterization : Confirming purity, stereochemistry, and stability via NMR and MS (as done for hydroxyl derivatives ).

Biological Screening : Testing against bacterial and fungal strains to compare efficacy with ammonium salts and selenium complexes .

Solubility and Pharmacokinetics : Investigating the sulfonyl group’s impact on bioavailability.

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